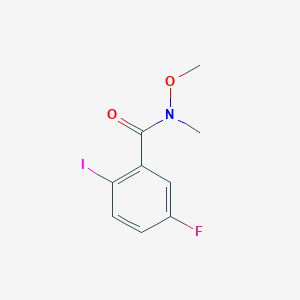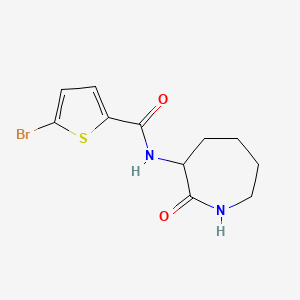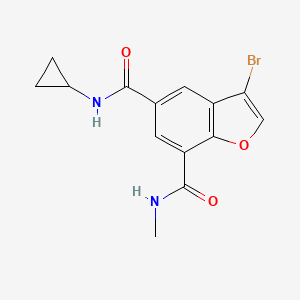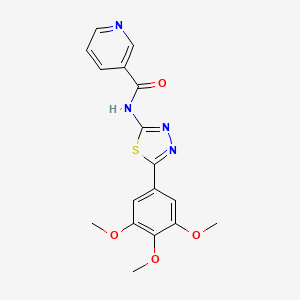
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide is a synthetic compound that features a unique combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-thiadiazole ring, and a nicotinamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the 1,3,4-thiadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the nicotinamide moiety: The final step involves the reaction of the intermediate with nicotinoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like pyridine or triethylamine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted nicotinamide derivatives.
Applications De Recherche Scientifique
Biology: It has shown promise as a bioactive molecule with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: It may find applications in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mécanisme D'action
The mechanism of action of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular processes such as cell division, protein folding, and redox balance, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivities.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their diverse biological activities.
Nicotinamide derivatives: These compounds feature the nicotinamide moiety and are widely studied for their therapeutic potential.
Propriétés
Formule moléculaire |
C17H16N4O4S |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-23-12-7-11(8-13(24-2)14(12)25-3)16-20-21-17(26-16)19-15(22)10-5-4-6-18-9-10/h4-9H,1-3H3,(H,19,21,22) |
Clé InChI |
CSUZNQRJBVLGEL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


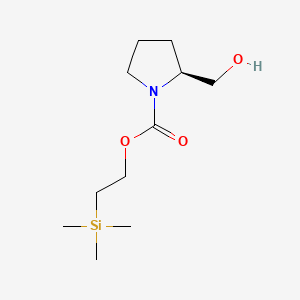
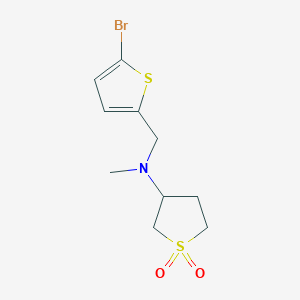
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
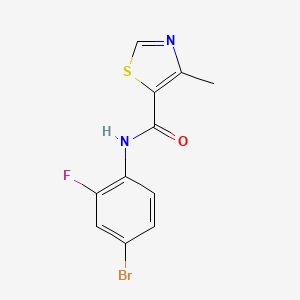
![3-(((6-Chloropyridin-3-yl)methyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14897196.png)
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
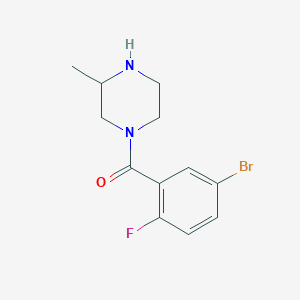
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
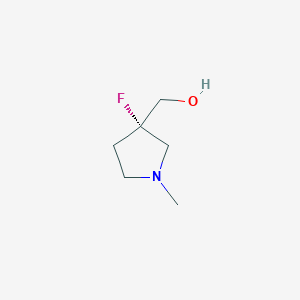
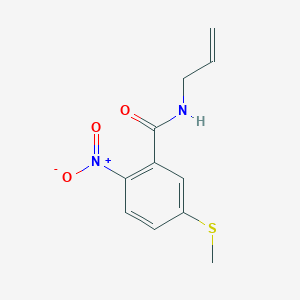
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
